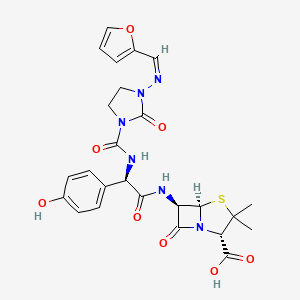
Gibberellin A44
概要
説明
Gibberellin A44 is a plant hormone belonging to the gibberellin family, which plays a crucial role in regulating various aspects of plant growth and development. Gibberellins were first discovered in the early 20th century and named after the fungus Gibberella fujikuroi, which produces these compounds. This compound, like other gibberellins, is involved in processes such as stem elongation, seed germination, and fruit and flower maturation .
作用機序
Target of Action
Gibberellin 44, also known as Gibberellin A44, is a plant hormone that plays a crucial role in plant growth and development . Its primary targets are the DELLA transcriptional regulators . These regulators are involved in various plant developmental processes, including phase transitions from juvenile to adult and reproductive phases .
Mode of Action
Gibberellin 44 interacts with its targets, the DELLA transcriptional regulators, to either induce or repress phase transition and flowering in diverse plant species . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 .
Biochemical Pathways
Gibberellin 44 is part of the gibberellin metabolic pathway, which is involved in the biosynthesis and inactivation of gibberellins . This pathway is regulated by both developmental and environmental cues
Pharmacokinetics
It is known that an enzyme calledgibberellin-44 dioxygenase plays a role in the metabolism of Gibberellin 44 . This enzyme catalyzes the conversion of gibberellin 44 to gibberellin 19 .
Result of Action
The action of Gibberellin 44 results in various molecular and cellular effects. It is known to stimulate shoot elongation, seed germination, and fruit and flower maturation . It also influences germination, dormancy, stem and leaf growth, flowering, and fruit development . Furthermore, it controls growth and differentiation in organs where its concentration is tightly regulated .
Action Environment
The action, efficacy, and stability of Gibberellin 44 are influenced by environmental factors. For instance, the regulation of gibberellin biosynthesis and inactivation is affected by developmental and environmental cues . .
生化学分析
Biochemical Properties
Gibberellin A44 functions as a plant hormone, influencing a range of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One key interaction is with gibberellin 20-oxidase, an enzyme involved in the biosynthesis of gibberellins. This compound also interacts with gibberellin 3-oxidase, which converts it into more active forms of gibberellins. These interactions are crucial for maintaining the balance of gibberellin levels within the plant, ensuring proper growth and development .
Cellular Effects
This compound affects various types of cells and cellular processes. It plays a significant role in cell elongation by promoting the loosening of cell walls, which allows cells to expand. This compound also influences cell signaling pathways, particularly those involving DELLA proteins, which are negative regulators of gibberellin responses. By binding to these proteins, this compound triggers their degradation, leading to the activation of gibberellin-responsive genes. This process impacts gene expression and cellular metabolism, promoting growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the gibberellin receptor GID1, forming a complex that interacts with DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, relieving their inhibitory effect on gibberellin-responsive genes. Additionally, this compound influences the activity of various transcription factors, modulating gene expression patterns that are essential for plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can decrease due to degradation over extended periods. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged cell elongation and altered gene expression profiles. These temporal effects highlight the importance of precise dosing and timing in experimental setups .
Dosage Effects in Animal Models
While this compound is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of this compound can lead to varying outcomes, with low doses promoting growth and development, while high doses may cause toxic effects. In animal models, threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. At higher concentrations, adverse effects such as growth inhibition and metabolic disturbances have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases. These enzymes facilitate the conversion of precursor molecules into this compound and other gibberellins. The metabolic flux of this compound is tightly regulated, ensuring optimal levels for plant growth and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A44 involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of a tetracyclic diterpenoid structure, followed by various functional group modifications to achieve the final structure. Key steps include cyclization, oxidation, and esterification reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of fungi or bacteria. These microorganisms are cultivated in large bioreactors under optimized conditions to produce high yields of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
化学反応の分析
Types of Reactions: Gibberellin A44 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic reagents are used to replace certain atoms or groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used in research to study the structure-activity relationships of gibberellins .
科学的研究の応用
Gibberellin A44 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of gibberellins.
Biology: this compound is employed in plant physiology studies to understand its role in growth regulation and development.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: this compound is used in agriculture to enhance crop yield and improve the quality of fruits and vegetables
類似化合物との比較
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
Comparison: Gibberellin A44 is unique in its specific structural features and biological activity compared to other gibberellins. While all gibberellins share a common tetracyclic diterpenoid structure, the presence of different functional groups and side chains in this compound confers distinct properties. For example, gibberellin A3 is widely used in agriculture for its strong growth-promoting effects, whereas this compound is often used in research to study the detailed mechanisms of gibberellin action .
特性
IUPAC Name |
(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBJAONOPKRVRR-YTJHIPEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316980 | |
| Record name | Gibberellin A44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gibberellin A44 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36434-15-8 | |
| Record name | Gibberellin A44 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36434-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibberellin A44 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230 - 233 °C | |
| Record name | Gibberellin A44 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Gibberellin A44 in plant development?
A1: this compound (GA44) is a bioactive gibberellin (GA) precursor within the 13-hydroxylation pathway of GA biosynthesis []. It is not directly growth-promoting but acts as a precursor to other bioactive GAs, such as GA1. Research suggests that the conversion of GA44 to downstream GAs like GA1 is influenced by pollination and fertilization events in plants [].
Q2: How does the level of GA44 change in walnut ovaries after pollination?
A2: In walnut (Juglans regia) ovaries, GA44 levels increase slightly following fertilization. This is followed by a decrease and then a subsequent accumulation []. This pattern suggests a complex regulation of GA44 levels tied to the progression of fruit development after pollination.
Q3: Does the absence of pollination affect GA44 levels differently?
A3: Yes, unpollinated walnut ovaries exhibit a different pattern of GA44 change compared to pollinated ovaries. Instead of the increase-decrease-accumulation pattern, GA44 levels steadily decline within 13 days of when pollination would have occurred []. This suggests that the pollination event and subsequent signaling cascades play a crucial role in modulating GA44 levels.
Q4: Are there any identified enzymes involved in the metabolism of GA44?
A4: Yes, Gibberellin-44 dioxygenases are enzymes specifically involved in the metabolic pathway of GA44 [, ]. These enzymes catalyze crucial steps in the conversion of GA44 to other bioactive GAs, influencing plant growth and development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



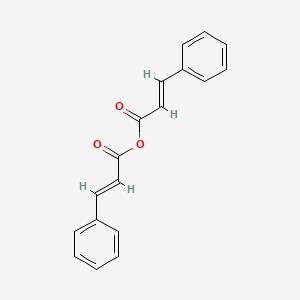
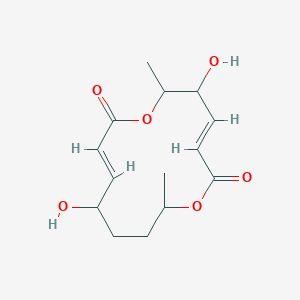
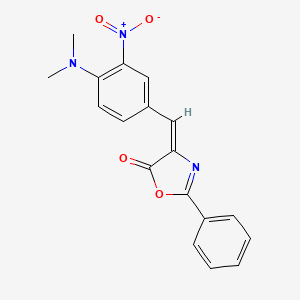
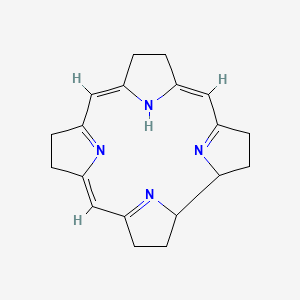
![[(3R,4R,4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236195.png)

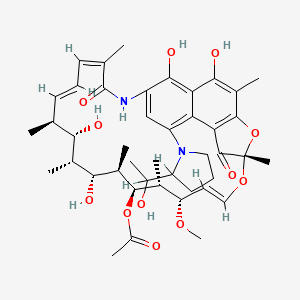



![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)
